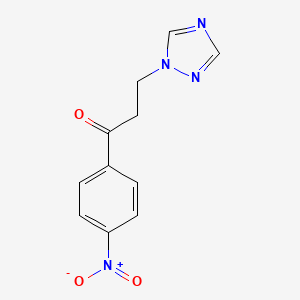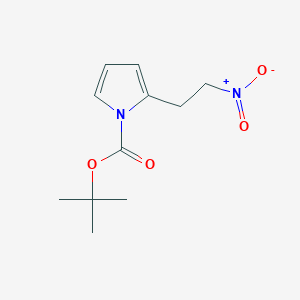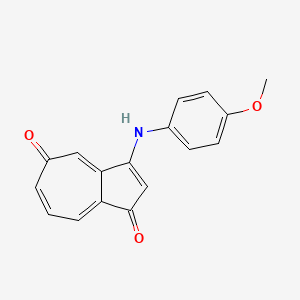
3-(4-Methoxyanilino)azulene-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyanilino)azulene-1,5-dione is a compound that belongs to the class of azulene derivatives. Azulene is a non-alternant, aromatic hydrocarbon known for its unique chemical structure and properties, such as its bright blue color and dipole moment . The compound this compound is characterized by the presence of a methoxyaniline group attached to the azulene core, which imparts distinct chemical and physical properties.
Méthodes De Préparation
The synthesis of 3-(4-Methoxyanilino)azulene-1,5-dione typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as azulene and 4-methoxyaniline.
Reaction Conditions: The reaction involves the formation of an intermediate compound through a series of condensation and substitution reactions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
3-(4-Methoxyanilino)azulene-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions, such as electrophilic or nucleophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyanilino)azulene-1,5-dione involves its interaction with molecular targets and pathways. For example, azulene derivatives have been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammation . Additionally, the compound’s unique electronic properties allow it to participate in various biochemical pathways, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
3-(4-Methoxyanilino)azulene-1,5-dione can be compared with other similar compounds, such as:
Azulene: The parent compound, azulene, shares the same core structure but lacks the methoxyaniline group.
Chamazulene: Another azulene derivative, chamazulene, is known for its anti-inflammatory and antioxidant activities.
The presence of the methoxyaniline group in this compound imparts unique chemical and biological properties, making it distinct from other azulene derivatives.
Propriétés
Numéro CAS |
851680-83-6 |
|---|---|
Formule moléculaire |
C17H13NO3 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
3-(4-methoxyanilino)azulene-1,5-dione |
InChI |
InChI=1S/C17H13NO3/c1-21-13-7-5-11(6-8-13)18-16-10-17(20)14-4-2-3-12(19)9-15(14)16/h2-10,18H,1H3 |
Clé InChI |
RKTHFTSIZPAEDY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC2=CC(=O)C3=CC=CC(=O)C=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


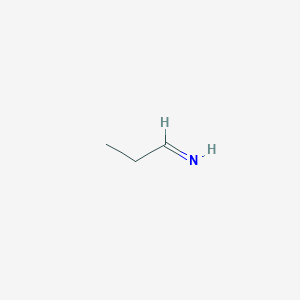
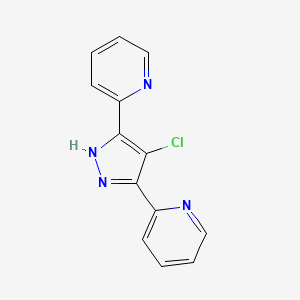
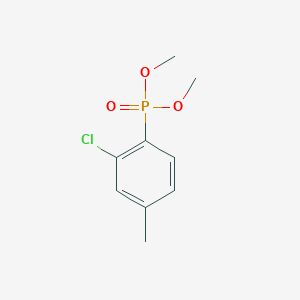
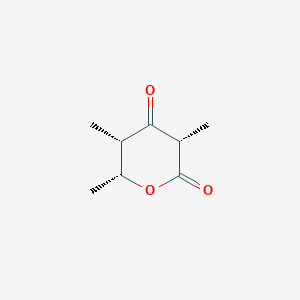
![1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]-](/img/structure/B14180332.png)

![2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14180340.png)
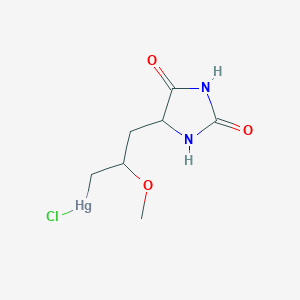
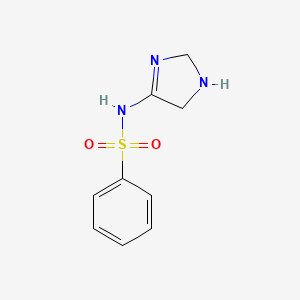
![N-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14180374.png)
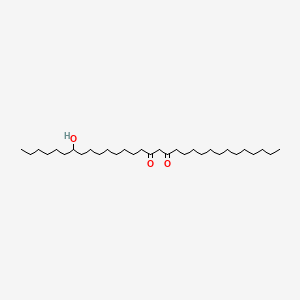
![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14180388.png)
